

4-Hydroxy Propafenone-d5 Hydrochloride CAS number

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Compound of Interest

Compound Name:	4-Hydroxy Propafenone-d5 Hydrochloride
CAS No.:	1189863-32-8
Cat. No.:	B563528

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Technical Monograph: **4-Hydroxy Propafenone-d5 Hydrochloride**

Part 1: Executive Technical Summary

Compound Identity

- Product Name: **4-Hydroxy Propafenone-d5 Hydrochloride**^{[1][2][3]}
- CAS Number: 1189863-32-8 (Salt form); Note: Unlabeled parent CAS is 86383-31-5.^{[1][2]}
- Chemical Formula: ^{[1][4]}

- Molecular Weight: 398.94 g/mol ^{[2][5][4][6][7]}

Core Application **4-Hydroxy Propafenone-d5 Hydrochloride** is the stable isotope-labeled analog of 4-hydroxy propafenone, a metabolite of the Class IC anti-arrhythmic agent

Propafenone.[1] It serves as a critical Internal Standard (IS) in bioanalytical assays (LC-MS/MS) for quantifying propafenone metabolites in plasma and urine.[1]

Scientist-to-Scientist Note: While 5-hydroxypropafenone (formed by CYP2D6) is the canonical major active metabolite, 4-hydroxy propafenone (often referred to as 4'-hydroxy depending on ring nomenclature) represents a distinct metabolic product or isomeric impurity.[1] In high-precision pharmacokinetics (PK), distinguishing between the 4-hydroxy and 5-hydroxy regioisomers is mandatory, as they are isobaric.[1] The use of this specific d5-labeled standard allows for the precise normalization of matrix effects and ionization suppression specifically for the 4-hydroxy isomer, which cannot be accurately achieved using the generic propafenone-d5 parent.[1]

Part 2: Chemical Specifications & Stability

The following data aggregates physicochemical properties required for assay development.

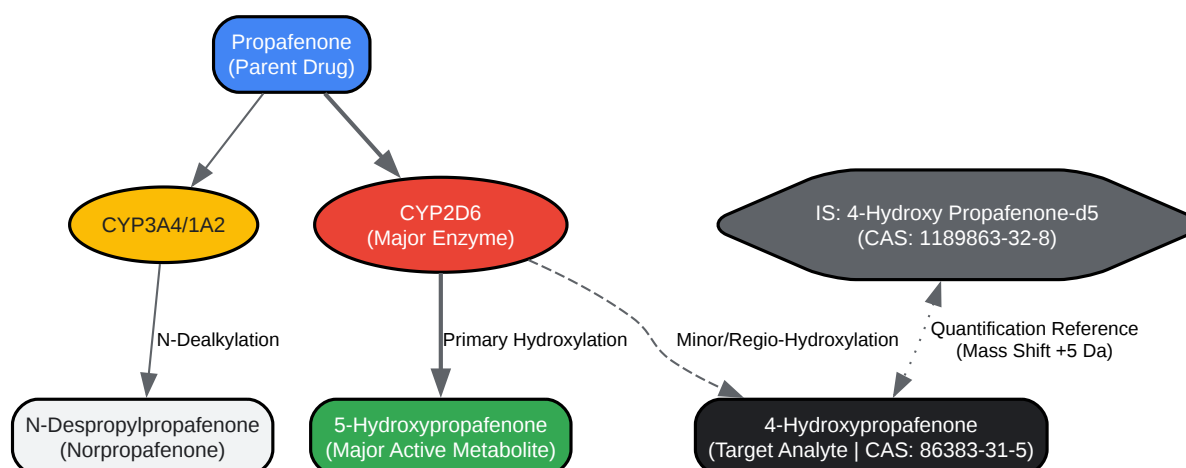
Parameter	Specification	Technical Insight
Appearance	White to Off-White Solid	Hygroscopic; handle in low humidity.[1]
Solubility	Methanol, DMSO, Water (Low)	Prepare stock in MeOH; dilute in mobile phase.[1]
Isotopic Purity	Deuterated forms	"d5" typically labels the phenyl ring, ensuring metabolic stability against dealkylation.
Storage	, Desiccated	Protect from light.[1] Aromatic ketones are photo-labile.[1]
Melting Point	(dec.)[1]	Decomposition indicates thermal instability; avoid high-temp injection ports.

Part 3: Metabolic Context & Pathway Logic

To develop a robust assay, one must understand the generation of the analyte. Propafenone metabolism is heavily dependent on CYP2D6.[8][9]

- Major Route: Hydroxylation at the 5-position of the phenoxy ring (5-Hydroxypropafenone).[1][8]
- Minor/Isomeric Route: Hydroxylation at the 4-position (4-Hydroxypropafenone) or the phenyl ring (4'-Hydroxy).[1]
- Significance: In CYP2D6 "Poor Metabolizers" (PMs), the ratio of Parent/Metabolite shifts drastically. The d5-IS is essential here because the analyte concentration can vary by 10-fold between phenotypes, requiring an IS that behaves identically linearly across a wide dynamic range.[1]

Visualization: Propafenone Metabolic Divergence



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Figure 1: Metabolic pathway of Propafenone illustrating the divergence of hydroxylated metabolites. The d5-labeled standard is specifically targeted to quantify the 4-hydroxy isomer. [1]

Part 4: Validated Analytical Protocol (LC-MS/MS)

Senior Scientist Commentary: The critical challenge in this assay is the chromatographic separation of 4-Hydroxy and 5-Hydroxy propafenone. They are isobaric (same mass). If they co-elute, your MS/MS cannot distinguish them, leading to quantitation errors. We recommend a

Phenyl-Hexyl or Polar C18 column to exploit the pi-pi interaction differences between the isomers.[1]

Stock Solution Preparation

- Primary Stock: Dissolve 1 mg of 4-Hydroxy Propafenone-d5 HCl in 1 mL of Methanol (LC-MS grade). Concentration = 1 mg/mL.
- Working IS Solution: Dilute Primary Stock to 100 ng/mL in 50:50 Methanol:Water.
- Stability Check: Freshly prepare weekly or store at -80°C. Deuterium exchange is negligible at neutral pH but avoid acidic storage for months.

Sample Extraction (Protein Precipitation)

- Matrix: Human Plasma (EDTA).
- Step 1: Aliquot plasma into a 96-well plate.
- Step 2: Add of Working IS Solution (4-Hydroxy Propafenone-d5).[1]
- Step 3: Add Acetonitrile (cold) to precipitate proteins.[1]
- Step 4: Vortex (2 min) and Centrifuge (, 10 min,).
- Step 5: Transfer supernatant to a clean plate; dilute with

water (to match initial mobile phase).

LC-MS/MS Parameters

Component	Setting	Rationale
Column	Phenomenex Kinetex Biphenyl (mm, 1.7 m)	Biphenyl phase separates positional isomers better than C18.[1]
Mobile Phase A	0.1% Formic Acid in Water	Proton source for positive mode ionization.
Mobile Phase B	0.1% Formic Acid in Methanol	Methanol provides better sensitivity for propafenone than ACN.
Flow Rate	0.4 mL/min	Optimal for ESI desolvation.
Ionization	ESI Positive ()	Propafenone is basic (amine); protonates easily ().[1]

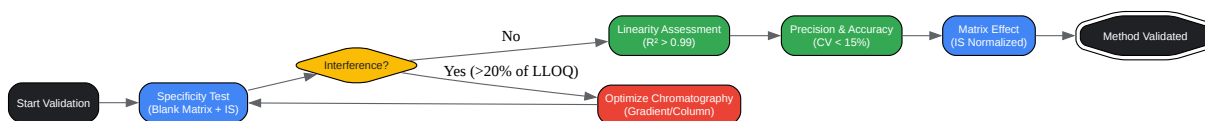
MRM Transitions

Analyte	Precursor Ion ()	Product Ion ()	Collision Energy (eV)
4-Hydroxy Propafenone	358.2	116.1	25
4-Hydroxy Propafenone-d5 (IS)	363.2	116.1	25

Note: The mass shift of +5 confirms the d5 label is retained on the fragment or the precursor. Ensure the product ion (116.1) does not contain the deuterium label, or adjust the transition if the label is on the propyl chain.[1]

Part 5: Quality Assurance Workflow

To ensure data integrity (ALCOA+ principles), the following decision tree must be applied during method validation.



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Figure 2: Validation logic flow for ensuring the d5-IS effectively corrects for matrix suppression.

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